molecular formula C8H15NO2 B6280916 octahydro-2H-pyrano[2,3-c]pyridin-4-ol CAS No. 2305253-26-1

octahydro-2H-pyrano[2,3-c]pyridin-4-ol

Cat. No.: B6280916
CAS No.: 2305253-26-1
M. Wt: 157.21 g/mol
InChI Key: XLIDEWMUYNOCGL-UHFFFAOYSA-N
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Description

Octahydro-2H-pyrano[2,3-c]pyridin-4-ol is a heterocyclic compound that has garnered interest in recent years due to its potential applications in various fields of research and industry. This compound features a fused ring system that includes both pyran and pyridine rings, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octahydro-2H-pyrano[2,3-c]pyridin-4-ol typically involves the annulation of the pyran ring onto arylpiperidin-3-ones. One common method includes the hydroboration of tetrahydropyridine followed by oxidation to yield piperidinol. Subsequent Swern oxidation of piperidinol affords piperidin-3-one, which is then subjected to annulation reactions to form the desired pyrano[2,3-c]pyridine structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production, potentially involving continuous flow chemistry techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Octahydro-2H-pyrano[2,3-c]pyridin-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its fully saturated analogs.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyran or pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and organolithium reagents for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce halogens, alkyl, or aryl groups.

Scientific Research Applications

Octahydro-2H-pyrano[2,3-c]pyridin-4-ol has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Octahydro-2H-pyrano[2,3-c]pyridin-4-ol is unique due to its specific ring fusion and the presence of both pyran and pyridine rings. This structure imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds.

Properties

CAS No.

2305253-26-1

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

3,4,4a,5,6,7,8,8a-octahydro-2H-pyrano[2,3-c]pyridin-4-ol

InChI

InChI=1S/C8H15NO2/c10-7-2-4-11-8-5-9-3-1-6(7)8/h6-10H,1-5H2

InChI Key

XLIDEWMUYNOCGL-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2C1C(CCO2)O

Purity

95

Origin of Product

United States

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